![molecular formula C12H18O3 B14358173 Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- CAS No. 90547-87-8](/img/structure/B14358173.png)
Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-, also known as 4-(acetyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is an organic compound with a unique bicyclic structure. This compound is derived from norbornane and is characterized by its rigid, bridged bicyclic framework. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- typically involves the acetylation of camphor or its derivatives. One common method is the reaction of camphor with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired acetylated product.
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical processes. The acetyl group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure but lacking functional groups.
Camphor: A related compound with a ketone group and similar bicyclic framework.
Bicyclo[2.2.1]heptane: The parent hydrocarbon structure without any functional groups.
Uniqueness
Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl- is unique due to its acetylated functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
90547-87-8 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(4,7,7-trimethyl-3-oxo-1-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C12H18O3/c1-8(13)15-12-6-5-11(4,9(14)7-12)10(12,2)3/h5-7H2,1-4H3 |
InChI Key |
URGGFAVLEJJAOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12CCC(C1(C)C)(C(=O)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


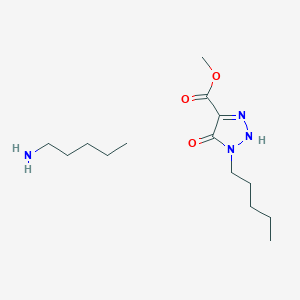
![2-[(1-Phenylprop-2-en-1-yl)oxy]oxane](/img/structure/B14358114.png)
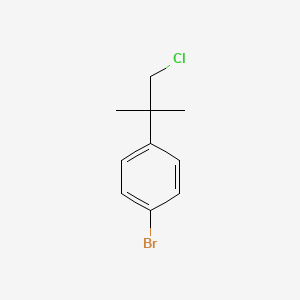
![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)
![1,5-Diphenylbicyclo[3.2.0]heptane](/img/structure/B14358127.png)
![3-Ethyl-2-[2-(naphthalen-1-yl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide](/img/structure/B14358128.png)
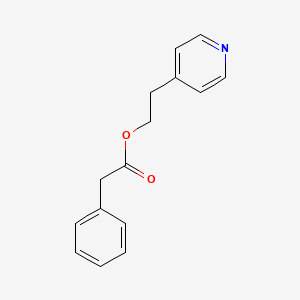
![Naphtho[1,2-b]thiophene, 9-methyl](/img/structure/B14358145.png)

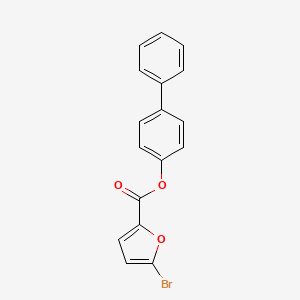
![Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14358154.png)
![2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid](/img/structure/B14358157.png)
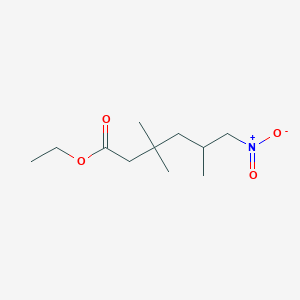
![2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B14358169.png)
